Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18618178
InChI: InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-15-9-10-16(20)13-19(12-15)11-14-7-5-4-6-8-14/h4-10,15-16H,11-13H2,1-3H3
SMILES:
Molecular Formula: C18H24N2O2
Molecular Weight: 300.4 g/mol

Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate

CAS No.:

Cat. No.: VC18618178

Molecular Formula: C18H24N2O2

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate -

Specification

Molecular Formula C18H24N2O2
Molecular Weight 300.4 g/mol
IUPAC Name tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate
Standard InChI InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-15-9-10-16(20)13-19(12-15)11-14-7-5-4-6-8-14/h4-10,15-16H,11-13H2,1-3H3
Standard InChI Key HEGUACHWQOFMPC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C2CN(CC1C=C2)CC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

The compound’s architecture comprises a bicyclo[3.2.1]oct-6-ene framework with nitrogen atoms at positions 3 and 8. The tert-butyl carbamate (Boc) group at position 8 and the benzyl moiety at position 3 introduce steric bulk and chemical stability, respectively . Key physicochemical parameters are summarized below:

PropertyValueSource References
CAS Number2852766-05-1
Molecular FormulaC18H24N2O2\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}_{2}
Molecular Weight300.39 g/mol
Purity≥97% (HPLC)
Storage Conditions2–8°C in inert atmosphere
SolubilitySoluble in DCM, DMF, THF

The unsaturated oct-6-ene ring introduces rigidity and planar geometry, influencing reactivity in cycloaddition and hydrogenation reactions. The Boc group enhances solubility in organic solvents, while the benzyl substituent moderates electron density at the adjacent nitrogen .

Synthesis and Manufacturing

While detailed synthetic protocols remain proprietary, general routes involve multi-step sequences starting from pyrrolidine or piperidine precursors. A plausible pathway includes:

  • Bicyclic Core Formation: Cyclocondensation of a diamine with a diketone under acidic conditions generates the diazabicyclo[3.2.1]octene skeleton.

  • Benzylation: Selective alkylation at N3 using benzyl bromide in the presence of a base.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) to install the carbamate group at N8 .

Critical challenges include regioselective functionalization and preventing epimerization during cyclization. Industrial-scale production employs flow chemistry to enhance yield and purity, with typical batch sizes ranging from 100 mg to 500 mg .

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

The compound’s dual amine functionality enables its use in synthesizing kinase inhibitors and GPCR modulators. For example, debenzylation via hydrogenolysis exposes a primary amine for coupling with carboxylic acid derivatives, yielding candidates for neurological disorder therapeutics.

Catalysis

Pd-catalyzed cross-coupling reactions utilizing this scaffold demonstrate enhanced enantioselectivity in asymmetric hydrogenation, attributed to the bicyclic system’s conformational restraint.

Table 2: Representative Applications

Application AreaTarget Molecule ClassKey Reference
Anticancer AgentsAurora Kinase Inhibitors
Neuropharmacology5-HT₆ Receptor Antagonists
Asymmetric SynthesisChiral Phosphine Ligands

Comparative Analysis with Structural Analogues

tert-Butyl 8-Benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate (CAS 201162-52-9)

This saturated analogue lacks the oct-6-ene double bond, resulting in:

  • Increased Flexibility: Reduced strain enhances binding to flexible enzyme pockets.

  • Lower Reactivity: Absence of unsaturation diminishes susceptibility to Diels-Alder reactions.

SupplierPurityPackagingPrice Range (USD)Lead Time
Aladdin Scientific97%100 mg$120–$1505 days
VulcanChem95%250 mg$280–$32010 days
Ambeed95%500 mg$450–$50014 days

Suppliers restrict sales to research laboratories, prohibiting medical or consumer use .

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